molecular formula C9H14ClNO B2394158 2-Methoxy-4,5-dimethylaniline hydrochloride CAS No. 857974-06-2

2-Methoxy-4,5-dimethylaniline hydrochloride

Cat. No. B2394158
CAS RN: 857974-06-2
M. Wt: 187.67
InChI Key: LOYLDMBMHMVSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-4,5-dimethylaniline hydrochloride, also known as DMMA hydrochloride, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of aniline and is commonly used as a reagent in organic synthesis. It has also been found to have potential applications in the field of medicine due to its ability to interact with biological systems.

Mechanism of Action

The mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride is not well understood. However, it is believed that the compound interacts with biological systems through the formation of covalent bonds with proteins and other biomolecules. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on biological processes.
Biochemical and Physiological Effects:
2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, making it a potential candidate for the development of new pain medications. 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has also been found to have antifungal and antibacterial properties, which could make it useful in the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride in lab experiments is its versatility. It can be used as a reagent in a variety of organic synthesis reactions, as well as in biological assays. However, one limitation of using 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride is its potential toxicity. The compound has been found to be toxic to certain cell lines, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride. One potential area of research is the development of new pain medications based on the compound's analgesic properties. Another area of research is the development of new antibacterial and antifungal agents based on the compound's ability to inhibit the growth of these organisms. Additionally, further research is needed to better understand the mechanism of action of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride and its potential interactions with biological systems.

Synthesis Methods

The synthesis of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride involves the reaction of 2-methoxy-4,5-dimethylaniline with hydrochloric acid. This reaction leads to the formation of 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride as a white crystalline solid. The purity of the compound can be improved through recrystallization.

Scientific Research Applications

2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals. 2-Methoxy-4,5-dimethylaniline hydrochloride hydrochloride has also been used as a starting material for the synthesis of other derivatives of aniline.

properties

IUPAC Name

2-methoxy-4,5-dimethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-6-4-8(10)9(11-3)5-7(6)2;/h4-5H,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYLDMBMHMVSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4,5-dimethylaniline hydrochloride

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